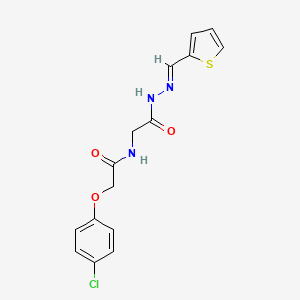![molecular formula C14H21N5O2 B2465528 8-isopentil-1,3-dimetil-7,8-dihidro-1H-imidazo[2,1-f]purina-2,4(3H,6H)-diona CAS No. 1010910-24-3](/img/structure/B2465528.png)
8-isopentil-1,3-dimetil-7,8-dihidro-1H-imidazo[2,1-f]purina-2,4(3H,6H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, also known as roscovitine, is a synthetic purine derivative that has gained attention in the scientific community due to its potential use as a research tool. This compound has been shown to have inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Mecanismo De Acción
Roscovitine works by inhibiting CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are involved in the phosphorylation of proteins that control the progression of the cell cycle. By inhibiting CDKs, 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can prevent the cell from progressing through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on CDKs, 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of cAMP, a signaling molecule that plays a role in many cellular processes. Roscovitine has also been shown to inhibit the activity of other enzymes, including protein kinase A and glycogen synthase kinase 3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione in lab experiments is its specificity for CDKs. This allows researchers to selectively inhibit CDKs without affecting other enzymes or cellular processes. However, 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione. Another direction is the study of the neuroprotective effects of 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione in more detail, with the goal of developing it as a treatment for neurodegenerative diseases. Additionally, the potential use of 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione in the treatment of viral infections such as HIV and HCV warrants further investigation.
Métodos De Síntesis
Roscovitine can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves several chemical reactions, including the condensation of 2-amino-6-chloropurine with isobutyraldehyde, followed by a series of oxidation and reduction steps. The final product is obtained through the reaction of the intermediate with phosgene.
Aplicaciones Científicas De Investigación
Agroquímicos
Herbicidas o Pesticidas: Dada su naturaleza heterocíclica, F3376-1630 podría modificarse para desarrollar herbicidas o pesticidas. Los investigadores exploran su potencial como una alternativa ecológica a los agroquímicos existentes.
En resumen, las propiedades multifacéticas de F3376-1630 lo convierten en un compuesto emocionante para la exploración científica. Sus aplicaciones abarcan la química medicinal, la ciencia de los materiales, la química de coordinación, los estudios biológicos, la química computacional y los agroquímicos. La investigación adicional descubrirá todo su potencial y allanará el camino para aplicaciones innovadoras. 🌟
Para obtener información más detallada, puede consultar las siguientes fuentes:
Propiedades
IUPAC Name |
2,4-dimethyl-6-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)5-6-18-7-8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZQWFVZLMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
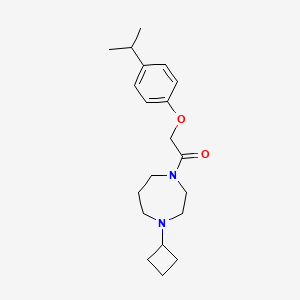
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)
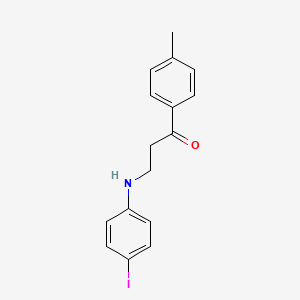
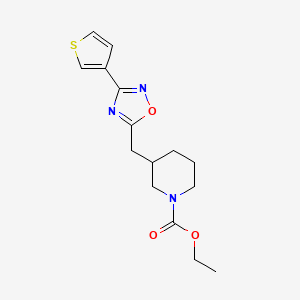
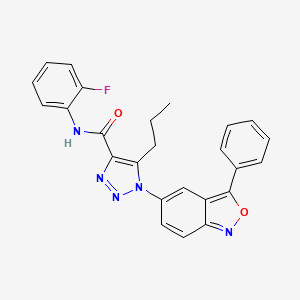
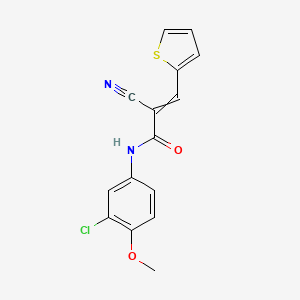

![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)

